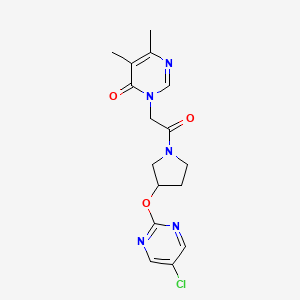
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is an organic compound Its unique structure and functionalities make it relevant in various chemical, biological, and medicinal research
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A possible route includes the following steps:
Preparation of 5-chloropyrimidin-2-yl: : This intermediate can be prepared through chlorination of a pyrimidine derivative.
Synthesis of Pyrrolidin-1-yl Intermediate: : Reacting the 5-chloropyrimidin-2-yl with pyrrolidine yields the pyrrolidin-1-yl intermediate.
Coupling Reaction: : The pyrrolidin-1-yl intermediate is then reacted with a 2-oxoethyl derivative.
Final Cyclization: : The resulting compound undergoes cyclization to form the final product with appropriate oxidation and reduction conditions.
Industrial Production Methods: : Industrial synthesis may leverage automated reaction setups and optimized conditions for high yield and purity. Techniques like continuous flow synthesis and advanced purification methods such as chromatography may be employed.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can modify the functional groups, influencing the activity and stability of the compound.
Substitution: : The presence of halogen and pyrimidine rings make it a candidate for various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2
Reducing agents: : LiAlH4, NaBH4
Substitution: : Halogenation agents, nucleophiles like amines, alcohols
Major Products
Oxidation products: : Corresponding oxidized pyrimidin-4-one derivatives
Reduction products: : Partially or fully reduced pyrimidin-4-one derivatives
Substitution products: : Derivatives with substituted pyrrolidin-1-yl and chloropyrimidine groups
科学研究应用
This compound finds use across various scientific disciplines:
Chemistry: : As a building block in synthetic organic chemistry to create novel molecules with potential activities.
Biology: : Studies involving its interactions with biological molecules can help understand its bioactivity and potential therapeutic effects.
Industry: : Its synthesis and derivatives are useful in creating specialized materials or as intermediates in industrial chemical processes.
作用机制
The mechanism of action of this compound typically involves interactions with specific molecular targets, such as enzymes or receptors. The 5-chloropyrimidin-2-yl group might interact with nucleophilic sites, while the pyrrolidin-1-yl group provides stability and selectivity. These interactions can activate or inhibit biological pathways, leading to the compound's observed effects.
相似化合物的比较
Compared to other pyrimidin-4(3H)-one derivatives, 3-(2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one offers unique benefits:
Enhanced Stability: : Due to specific functional groups, it may exhibit higher stability under various conditions.
Selectivity: : Unique structural features could provide enhanced selectivity towards certain biological targets.
Similar Compounds
5-chloropyrimidin-2-yl pyrrolidin-1-yl derivatives
Other pyrimidin-4(3H)-one derivatives with varied substituents
Compounds with similar pyrrolidine and pyrimidine structures but different substituents
属性
IUPAC Name |
3-[2-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-10-11(2)20-9-22(15(10)24)8-14(23)21-4-3-13(7-21)25-16-18-5-12(17)6-19-16/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAHQMOZJGHJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2434039.png)


![6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2434045.png)

![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2434048.png)
![7-hydroxy-3-methyl-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434050.png)
![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B2434055.png)
![5-(4-Acetylpiperazin-1-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2434056.png)

![N-(4-ethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2434058.png)
![methyl 2-(2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2434059.png)
![1-[4-(propan-2-yl)phenyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B2434060.png)
